An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2-fluoro-1,1'-biphenyl
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2-fluoro-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon of significant interest in medicinal chemistry and drug development. It is recognized primarily as a key impurity and photoproduct of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Understanding its chemical properties, synthesis, and biological interactions is crucial for the quality control of Flurbiprofen and for the assessment of its potential pharmacological or toxicological effects. This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl, methods for its synthesis and characterization, and a summary of its known biological relevance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Ethyl-2-fluoro-1,1'-biphenyl is presented in Table 1. While some experimental values are available, many properties are currently based on predictive models.
Table 1: Chemical and Physical Properties of 4-Ethyl-2-fluoro-1,1'-biphenyl
| Property | Value | Source |
| CAS Number | 55258-76-9 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₃F | [2][3] |
| Molecular Weight | 200.25 g/mol | [2][3] |
| Appearance | Colorless crystal or white powder | [6] |
| Melting Point | ~70-73 °C | [6] |
| Boiling Point | ~355-360 °C (Predicted) | [6] |
| 276.8 ± 19.0 °C (Predicted) | [4] | |
| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, and toluene. | [6] |
| IUPAC Name | 4-ethyl-2-fluoro-1-phenylbenzene | [3] |
| InChI Key | GEBUSPQBSWYLBN-UHFFFAOYSA-N | [3] |
| SMILES | CCC1=CC(=C(C=C1)C2=CC=CC=C2)F | [3] |
Synthesis and Purification
The primary method for the synthesis of 4-Ethyl-2-fluoro-1,1'-biphenyl and related fluorinated biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and efficient route for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid.
General Experimental Protocol: Suzuki-Miyaura Coupling
A general workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling is depicted below.
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask, the aryl halide (e.g., 1-bromo-4-ethyl-2-fluorobenzene), arylboronic acid (e.g., phenylboronic acid), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or sodium carbonate) are combined.
-
Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water), is added to the flask.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure 4-Ethyl-2-fluoro-1,1'-biphenyl.
Analytical Characterization
The structural confirmation and purity assessment of 4-Ethyl-2-fluoro-1,1'-biphenyl are typically performed using a combination of spectroscopic and chromatographic techniques.
Experimental Protocols for Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of a similar compound, 4-fluoro-1,1'-biphenyl, is available and can serve as a reference.[7][8][9] The IR spectrum of 4-Ethyl-2-fluoro-1,1'-biphenyl would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the ethyl group, as well as C=C stretching of the aromatic rings and a C-F stretching band.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 4-fluoro-1,1'-biphenyl is publicly available and can provide an indication of the expected fragmentation pattern.[8][10] The mass spectrum of 4-Ethyl-2-fluoro-1,1'-biphenyl would show a molecular ion peak corresponding to its molecular weight (200.25 g/mol ).
Biological Relevance and Potential Signaling Pathways
The biological activity of 4-Ethyl-2-fluoro-1,1'-biphenyl is not well-characterized. Its primary significance lies in its relationship with Flurbiprofen, where it is considered an impurity.[1][2] The presence of impurities in pharmaceutical formulations can have implications for both the efficacy and safety of the drug product.
Currently, there is no direct evidence to suggest that 4-Ethyl-2-fluoro-1,1'-biphenyl interacts with specific biological signaling pathways. However, given its structural similarity to other biphenyl compounds, its potential for biological activity cannot be entirely dismissed. Biphenyl and its hydroxylated metabolites have been shown to exhibit some level of toxicity, including potential carcinogenicity and genotoxicity.[11] The metabolism of biphenyl compounds often proceeds through hydroxylation, which can lead to the formation of reactive intermediates.[11][12][13]
A hypothetical metabolic pathway for 4-Ethyl-2-fluoro-1,1'-biphenyl, based on known metabolic routes of similar compounds, is presented below.
Further research is required to elucidate the specific metabolic fate and potential biological activities of 4-Ethyl-2-fluoro-1,1'-biphenyl.
Safety and Handling
Detailed safety information for 4-Ethyl-2-fluoro-1,1'-biphenyl is not extensively documented. However, based on the safety data sheets (SDS) of related biphenyl compounds, standard laboratory safety precautions should be followed.[14][15][16] This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation and skin contact.
Conclusion
4-Ethyl-2-fluoro-1,1'-biphenyl is a compound of interest primarily due to its association with the NSAID Flurbiprofen. While its fundamental chemical properties are partially characterized, there is a notable lack of comprehensive experimental data, particularly concerning its spectroscopic characterization and biological activity. The Suzuki-Miyaura coupling reaction provides a reliable synthetic route to this and similar compounds. Future research should focus on obtaining detailed experimental data for its physical and chemical properties, elucidating its metabolic pathways, and investigating any potential pharmacological or toxicological effects to fully understand its significance in the context of drug development and safety.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-ETHYL-2-FLUORO-1,1'-BIPHENYL | 55258-76-9 [chemicalbook.com]
- 3. 4-Ethyl-2-fluoro-1,1'-biphenyl | C14H13F | CID 1490326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ETHYL-2-FLUORO-1,1'-BIPHENYL | 55258-76-9 [amp.chemicalbook.com]
- 5. cenmed.com [cenmed.com]
- 6. chembk.com [chembk.com]
- 7. 4-Fluoro-1,1'-biphenyl(324-74-3) IR Spectrum [chemicalbook.com]
- 8. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- 9. Biphenyl [webbook.nist.gov]
- 10. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- 11. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. bg.cpachem.com [bg.cpachem.com]
